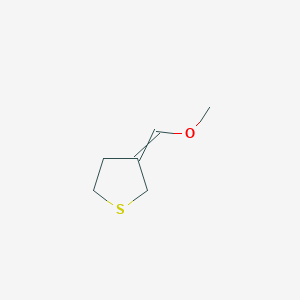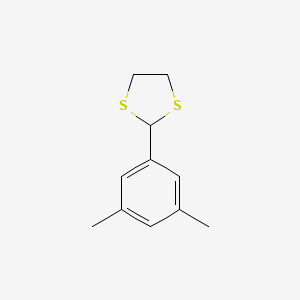
1-Methyl-2,6-dioxooxan-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,6-dioxooxan-1-ium is a chemical compound known for its unique structure and reactivity It belongs to the class of oxonium ions, which are positively charged oxygen-containing species
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-dioxooxan-1-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the oxidation of 1-methyl-2,6-dioxooxane using strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an acidic medium to facilitate the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,6-dioxooxan-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxonium ion can participate in nucleophilic substitution reactions, where nucleophiles replace the oxonium group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides, amines, or thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Higher oxidation state oxonium ions or related species.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted oxonium ions with various functional groups.
Scientific Research Applications
1-Methyl-2,6-dioxooxan-1-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-2,6-dioxooxan-1-ium involves its interaction with molecular targets through its oxonium ion center. The positively charged oxygen atom can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the transformation of substrates. The compound’s reactivity is influenced by its electronic structure and the presence of substituents.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,6-dioxooxane: A related compound with a similar structure but lacking the oxonium ion.
1-Methyl-2,6-dioxooxonium: Another oxonium ion with different substituents.
Uniqueness
1-Methyl-2,6-dioxooxan-1-ium is unique due to its specific oxonium ion structure, which imparts distinct reactivity and properties
Properties
CAS No. |
113020-77-2 |
|---|---|
Molecular Formula |
C6H9O3+ |
Molecular Weight |
129.13 g/mol |
IUPAC Name |
1-methyloxan-1-ium-2,6-dione |
InChI |
InChI=1S/C6H9O3/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3/q+1 |
InChI Key |
IGGZZXMUNHXYMG-UHFFFAOYSA-N |
Canonical SMILES |
C[O+]1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


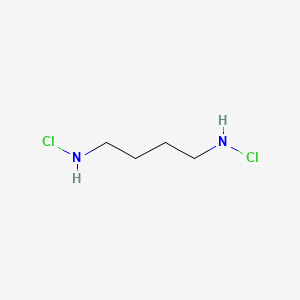

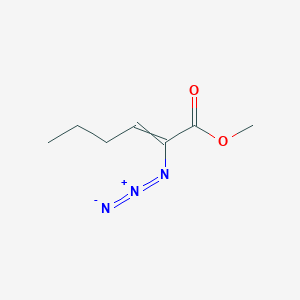
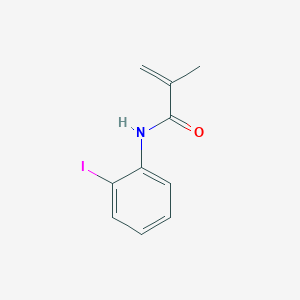
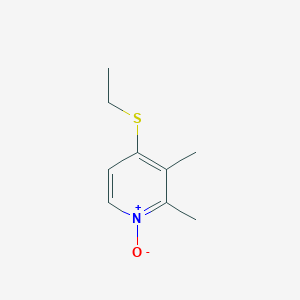
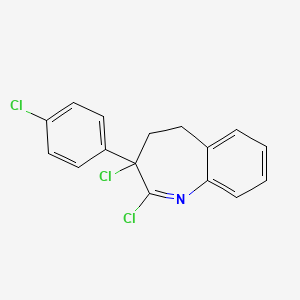
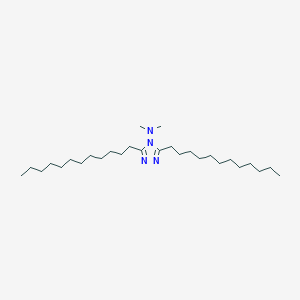
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,9-dicarboxylic acid](/img/structure/B14316846.png)
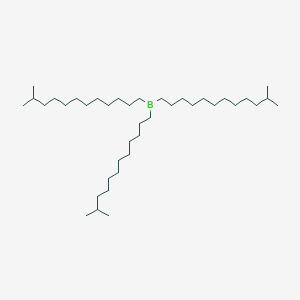


![2-Cyclobuten-1-one, 3-[3-(acetyloxy)propyl]-4,4-dichloro-](/img/structure/B14316861.png)
